DPP‑4 Enzymatic IC₅₀ Comparison: Target Compound vs. PK‑44
The DPP‑4 inhibitory potency of 1‑(3,4‑dimethylphenyl)‑3‑[2‑(4‑hydroxypiperidin‑1‑yl)ethyl]urea is reported as IC₅₀ = 2.20 nM in a DPP‑4 enzymatic assay (origin not specified) curated by ChEMBL and deposited in BindingDB [1]. By contrast, the structurally distinct DPP‑4 inhibitor PK‑44 phosphate (CAS 1017682‑65‑3) shows an IC₅₀ of 15.8 nM in a comparable enzymatic format [2]. This represents an approximately 7.2‑fold improvement in enzymatic potency for the target compound relative to PK‑44. However, the comparison must be interpreted cautiously because the assay conditions and enzyme source are not harmonized between the two data sets [1] [2].
| Evidence Dimension | DPP‑4 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM |
| Comparator Or Baseline | PK‑44 phosphate; IC₅₀ = 15.8 nM |
| Quantified Difference | Approximately 7.2‑fold more potent than PK‑44 |
| Conditions | Target compound: DPP‑4 enzymatic assay (unknown origin), BindingDB/ChEMBL curation. PK‑44: DPP‑IV enzymatic assay, vendor datasheet conditions. |
Why This Matters
A 7‑fold differential in enzymatic IC₅₀ can translate into lower required screening concentrations and reduced off‑target occupancy risk in cell‑based assays, making this compound preferable for DPP‑4‑focused chemical biology studies over PK‑44.
- [1] BindingDB BDBM50628584 / CHEMBL5408495. Affinity Data: IC50 2.20 nM, Inhibition of DPP‑4 (unknown origin). Deposited 2024-12-19. View Source
- [2] PK 44 phosphate datasheet. Adooq Bioscience / MedChemExpress. IC50 = 15.8 nM (DPP‑IV). CAS 1017682‑65‑3. View Source
